synthesis and properties of 3,3,4,4-tetrafluorobutan-2-ol
synthesis and properties of 3,3,4,4-tetrafluorobutan-2-ol
An In-depth Technical Guide to the Synthesis and Properties of 3,3,4,4-Tetrafluorobutan-2-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis and predicted properties of 3,3,4,4-tetrafluorobutan-2-ol, a fluorinated alcohol with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous compounds to propose viable synthetic routes and predict its physicochemical and spectroscopic characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel fluorinated building blocks.
Introduction: The Significance of Fluorinated Alcohols
Fluorinated alcohols are a class of organic compounds that have garnered considerable interest due to the unique properties conferred by the presence of fluorine atoms. The high electronegativity of fluorine can significantly alter the electronic properties, lipophilicity, metabolic stability, and binding affinity of molecules.[1] This makes fluorinated alcohols valuable intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] For instance, the incorporation of fluorinated moieties can enhance the bioavailability and prolong the half-life of drug candidates.[3]
3,3,4,4-Tetrafluorobutan-2-ol is a chiral secondary alcohol containing a tetrafluoroethyl group. While specific literature on this compound is scarce, its structure suggests it could serve as a valuable synthon for introducing the -CH(OH)CF₂CF₂H motif into larger molecules. This guide aims to bridge the current knowledge gap by proposing robust synthetic pathways and providing a detailed prediction of its key properties, thereby offering a foundational resource for its future investigation and application.
Proposed Synthetic Routes
Two primary retrosynthetic pathways are proposed for the synthesis of 3,3,4,4-tetrafluorobutan-2-ol. These routes are based on well-established and reliable chemical transformations.
Route 1: Reduction of 3,3,4,4-Tetrafluorobutan-2-one
A straightforward and highly plausible method for the synthesis of 3,3,4,4-tetrafluorobutan-2-ol is the reduction of its corresponding ketone, 3,3,4,4-tetrafluorobutan-2-one.[4] This transformation is a cornerstone of organic synthesis and can be achieved with high efficiency using various reducing agents.
The precursor, 3,3,4,4-tetrafluorobutan-2-one, can be synthesized through methods such as the oxidation of a suitable precursor or via reactions involving fluorinated building blocks. The reduction of the ketone to the secondary alcohol can be accomplished using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation. Sodium borohydride is often preferred for its milder nature and compatibility with a wider range of functional groups.
Caption: Workflow for the synthesis of 3,3,4,4-tetrafluorobutan-2-ol via ketone reduction.
Experimental Protocol: Reduction of 3,3,4,4-Tetrafluorobutan-2-one
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3,4,4-tetrafluorobutan-2-one (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.
-
Work-up: Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and decompose the borate esters.
-
Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography to yield pure 3,3,4,4-tetrafluorobutan-2-ol.
Route 2: Grignard Reaction with 2,2,3,3-Tetrafluoropropanal
An alternative and equally viable approach involves the nucleophilic addition of a methyl group to the carbonyl carbon of 2,2,3,3-tetrafluoropropanal.[5] This can be effectively achieved using a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).
This method builds the carbon skeleton by forming a new carbon-carbon bond. The precursor aldehyde, 2,2,3,3-tetrafluoropropanal, can be prepared by the oxidation of the corresponding primary alcohol, 2,2,3,3-tetrafluoropropan-1-ol. The Grignard reaction is typically carried out in an anhydrous ethereal solvent, followed by an acidic workup to protonate the resulting alkoxide.[6]
Caption: Synthesis of 3,3,4,4-tetrafluorobutan-2-ol via a Grignard reaction.
Experimental Protocol: Grignard Reaction with 2,2,3,3-Tetrafluoropropanal
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Reaction Setup: In an oven-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere, place a solution of 2,2,3,3-tetrafluoropropanal (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Grignard Reagent: Cool the flask to 0 °C and add a solution of methylmagnesium bromide (1.1 eq) in the same solvent dropwise via the dropping funnel, maintaining a gentle reflux if necessary.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC or GC.
-
Work-up: Carefully quench the reaction by pouring the mixture over ice, followed by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the ethereal solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude alcohol can be purified by distillation under reduced pressure.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the structure of 3,3,4,4-tetrafluorobutan-2-ol and data from analogous fluorinated and non-fluorinated alcohols.[3][7][8]
Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₄H₆F₄O | Based on the chemical structure. |
| Molecular Weight | 146.08 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless liquid | Typical for small alcohols. |
| Boiling Point | ~110-120 °C | Higher than butan-2-ol (~99 °C) due to increased molecular weight and polarity from fluorine atoms. |
| Density | ~1.3-1.4 g/mL | Significantly higher than butan-2-ol (~0.808 g/mL) due to the high mass of fluorine atoms. |
| Solubility | Moderately soluble in water; soluble in organic solvents. | The hydroxyl group allows for hydrogen bonding with water, while the fluorinated alkyl chain increases lipophilicity. |
Predicted Spectroscopic Data
The spectroscopic signature of 3,3,4,4-tetrafluorobutan-2-ol is expected to be highly characteristic due to the presence of the tetrafluoroethyl group.
| Spectroscopy | Predicted Chemical Shifts (δ) and Coupling Constants (J) |
| ¹H NMR | δ 5.9 - 6.2 ppm (1H, tt, JHF ≈ 53 Hz, JHF ≈ 5 Hz, -CF₂H )δ 3.9 - 4.2 ppm (1H, m, -CH OH)δ 2.0 - 2.5 ppm (1H, br s, -OH )δ 1.3 - 1.5 ppm (3H, d, JHH ≈ 6.5 Hz, -CH₃ ) |
| ¹³C NMR | δ 115 - 120 ppm (t, JCF ≈ 240 Hz, -C F₂H)δ 110 - 115 ppm (t, JCF ≈ 250 Hz, -C F₂-)δ 65 - 70 ppm (t, JCCF ≈ 25 Hz, -C HOH)δ 20 - 25 ppm (-C H₃) |
| ¹⁹F NMR | δ -120 to -125 ppm (m, -F₂ C-CF₂H)δ -135 to -140 ppm (dt, JFH ≈ 53 Hz, JFF ≈ 10 Hz, -CF₂-CF₂ H) |
| IR (cm⁻¹) | 3600-3200 (broad, O-H stretch)3000-2850 (C-H stretch)1300-1000 (strong, C-F stretch)1100 (C-O stretch) |
Note: Predicted NMR values are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Actual values may vary depending on the solvent and other experimental conditions.[9][10][11] The IR spectrum is expected to be dominated by a broad hydroxyl stretch and very strong carbon-fluorine stretching absorptions.[12][13]
Potential Applications and Future Directions
Given the established importance of fluorinated compounds, 3,3,4,4-tetrafluorobutan-2-ol holds promise in several areas:
-
Pharmaceutical Synthesis: It can be used as a chiral building block to introduce a tetrafluoroethyl group into drug candidates, potentially enhancing their metabolic stability and binding properties.[1]
-
Materials Science: The unique properties of the tetrafluoroethyl group could be imparted to polymers and other materials, potentially leading to applications in areas requiring high thermal stability and chemical resistance.[2]
-
¹⁹F MRI: While this specific molecule has a limited number of fluorine atoms, it could serve as a precursor for more complex ¹⁹F MRI contrast agents.[14]
The synthetic routes and predicted properties outlined in this guide provide a solid foundation for the experimental investigation of 3,3,4,4-tetrafluorobutan-2-ol. Future research should focus on the practical implementation of these synthetic methods, the thorough characterization of the compound to validate the predicted data, and the exploration of its reactivity and potential applications as a novel building block in organic synthesis.
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